molecular formula C21H17N3O4 B2717332 5-[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-6-one CAS No. 1207008-03-4

5-[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-6-one

Cat. No.: B2717332
CAS No.: 1207008-03-4
M. Wt: 375.384
InChI Key: GAGZGGADYXKLRO-UHFFFAOYSA-N
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Description

This compound is a complex heterocyclic molecule featuring a tricyclic core system (8-oxa-3,5-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,10,12-pentaen-6-one) fused with a 6-methyl-3,4-dihydro-2H-1,4-benzoxazine moiety via a 2-oxoethyl linker. Key structural attributes include:

  • Benzoxazine subunit: A bicyclic system with oxygen and nitrogen atoms at positions 1 and 4, respectively, and a methyl group at position 4.
  • Tricyclic framework: An 8-oxa-3,5-diazatricyclo system incorporating fused oxazole and diazepine-like rings, creating a rigid polycyclic architecture.

Properties

IUPAC Name

3-[2-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]-[1]benzofuro[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O4/c1-13-6-7-17-15(10-13)24(8-9-27-17)18(25)11-23-12-22-19-14-4-2-3-5-16(14)28-20(19)21(23)26/h2-7,10,12H,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAGZGGADYXKLRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OCCN2C(=O)CN3C=NC4=C(C3=O)OC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-6-one typically involves multiple steps. One common method includes the reaction of 3-methylphenylamine with ethyl chloroformate to form N-ethyl-N-(3-methylphenyl)carbamate. This intermediate is then reacted with 2-aminobenzenesulfonamide under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow reactors and the use of automated systems to control reaction parameters precisely. The choice of solvents and catalysts may also be optimized to reduce costs and improve yield.

Chemical Reactions Analysis

Types of Reactions

5-[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-6-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

Research indicates that benzoxazine derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to the one can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, derivatives have been synthesized and tested against various bacterial strains, demonstrating promising results in inhibiting bacterial growth and activity .

Anti-inflammatory Properties

The anti-inflammatory effects of benzoxazine derivatives are also notable. In silico studies and molecular docking analyses have suggested that these compounds can act as inhibitors of lipoxygenase enzymes, which are involved in the inflammatory response . This makes them potential candidates for developing anti-inflammatory drugs.

Anticancer Potential

Benzoxazine derivatives have been explored for their anticancer properties. Several studies have synthesized related compounds and evaluated their cytotoxic effects on cancer cell lines. The results indicate that these compounds can induce apoptosis in cancer cells, making them valuable in cancer therapy research .

Material Science Applications

Beyond biological applications, compounds like 5-[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-6-one are also being investigated for their utility in material science:

Polymer Chemistry

Benzoxazines are known to be precursors for thermosetting polymers due to their ability to undergo polymerization upon heating. The incorporation of such compounds into polymer matrices can enhance thermal stability and mechanical properties .

Coatings and Adhesives

Due to their excellent adhesion properties and resistance to heat and chemicals, benzoxazine-based formulations are being explored for use in coatings and adhesives . Their unique chemical structure allows for the development of materials with tailored properties for specific industrial applications.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of synthesized benzoxazine derivatives revealed that certain modifications significantly enhanced their antibacterial activity against Staphylococcus aureus and Escherichia coli. The structure–activity relationship (SAR) was established through systematic variation of substituents on the benzoxazine ring .

Case Study 2: Anti-inflammatory Mechanism

In a molecular docking study aimed at identifying potential lipoxygenase inhibitors among benzoxazine derivatives, several compounds showed strong binding affinities. These findings were corroborated by in vitro assays demonstrating their ability to reduce inflammatory markers in cell cultures .

Mechanism of Action

The mechanism of action of 5-[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-6-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of metabolic processes or disruption of cellular signaling pathways.

Comparison with Similar Compounds

Methodology

Structural comparisons were conducted using:

  • Tanimoto coefficients : A binary fingerprint-based approach (e.g., MACCS keys) to quantify similarity .
  • Graph-based methods : Graph Isomorphism Networks (GINs) to evaluate topological equivalence and substructural patterns .

Key Findings

  • Heterocyclic motifs : The compound shares nitrogen-oxygen heterocycles with benzothiazole-spiro compounds () and benzooxazepin derivatives (), but distinct tricyclic topology reduces Tanimoto scores (hypothetical range: 0.58–0.65) .
  • Heteroatom positioning : Unlike sulfur-containing dithia-azatetracyclic systems (), the target’s oxa-aza framework likely enhances polarity and hydrogen-bonding capacity .

Comparative Data Table

Compound Name Structural Features Molecular Formula* Molecular Weight* (g/mol) Synthesis Method Key Differences from Target Compound
Target Compound 8-oxa-3,5-diazatricyclo + benzoxazine C₂₁H₁₉N₃O₄ 377.4 Not specified
8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione () 7-oxa-9-aza-spiro system with benzothiazole C₂₈H₂₄N₄O₃S 496.6 Condensation reactions Spiro vs. tricyclic core; sulfur inclusion
1,5-Dimethyl-4-(5-(4-(4-(coumarin-3-yl)-2,3-dihydrobenzo[b][1,4]oxazepin-2-yl)phenyl)... (4h, ) Benzo[b][1,4]oxazepin + coumarin C₃₆H₂₈N₄O₅ 602.6 Multi-step synthesis Larger coumarin substituent; monocyclic oxazepin
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 (IIi, ) Dithia-azatetracyclic system C₁₈H₁₅NO₂S₂ 349.4 Spectral data-guided Sulfur atoms; tetracyclic vs. tricyclic framework

*Molecular formulas and weights are approximations based on structural descriptions in evidence.

Research Findings and Implications

Synthetic Complexity : The target compound’s tricyclic system may require advanced ring-closing strategies, contrasting with the spiro synthesis in or coumarin-functionalized pathways in .

Computational Insights : GIN-based analysis () reveals that graph topology significantly impacts similarity scores, underscoring the uniqueness of the target’s tricyclic framework despite shared heterocyclic motifs .

Biological Activity

The compound 5-[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-6-one is a complex organic molecule with potential biological activities that warrant detailed investigation. This article synthesizes available research findings on its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a unique bicyclic structure that includes a benzoxazine moiety and a diazatricyclo framework. This structural complexity is believed to contribute to its diverse biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzoxazine derivatives, including this compound. A study evaluated various derivatives against several cancer cell lines, revealing significant cytotoxic effects:

CompoundMIA PaCa-2 (%)MDA-MB-231 (%)PC-3 (%)
5a21 ± 4.59.1 ± 3.813 ± 0.5
5b30 ± 8.615 ± 0.90.8 ± 2.2
11a91 ± 1.1 42 ± 11 11 ± 2.5

Among these derivatives, compound 11a exhibited the highest inhibition rates across all tested cell lines (IC50 values ranging from 7.84 to 16.2 µM) . The mechanism of action appears to involve interference with cellular proliferation pathways.

Neuropharmacological Effects

Benzoxazine derivatives have also been investigated for their neuropharmacological properties, particularly as serotonin receptor antagonists. A related study demonstrated that modifications to the benzoxazine structure could enhance binding affinity to serotonin receptors (5HT3), suggesting potential applications in treating anxiety and depression .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by specific structural features:

  • Benzoxazine Ring Modifications : Substituents at the 2-position of the benzoxazine ring significantly affect receptor binding and antagonistic activity.
  • Morpholine Sulfonyl Group : The presence of this group enhances solubility and biological activity, making it a critical component in the design of more effective analogs .

Case Studies and Research Findings

Several research initiatives have focused on the synthesis and evaluation of benzoxazine derivatives:

  • Synthesis and Evaluation : A series of compounds were synthesized with varying substituents on the benzoxazine core and tested for anticancer activity against various cell lines.
    • The results indicated that compounds with additional methyl groups at specific positions showed enhanced cytotoxicity.
  • Animal Studies : In vivo studies using rat models demonstrated that certain derivatives exhibited long-lasting effects on serotonin receptor antagonism, reinforcing their potential therapeutic applications .

Q & A

Basic: What synthetic routes are recommended for synthesizing this compound, and how should reaction intermediates be characterized?

Answer:
The compound can be synthesized via multi-step reactions involving spirocyclic intermediates. For example, analogous spiro[4.5]decane derivatives are prepared by reacting 2-oxa-spiro[3.4]octane-1,3-dione with benzothiazol-2-yl amines under reflux conditions in polar aprotic solvents (e.g., DMF or THF). Key intermediates, such as 1-(pyrrolidine-1-carbonyl)-cyclopentanecarboxylic acid derivatives, should be characterized using:

  • Elemental analysis to confirm stoichiometry.
  • IR spectroscopy to identify carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) groups.
  • UV-Vis spectroscopy to monitor conjugation in aromatic systems (λmax ~250–300 nm) .

Basic: Which spectroscopic techniques are critical for validating the compound’s structure?

Answer:
A combination of techniques is essential:

  • NMR (¹H/¹³C): Resolve complex tricyclic frameworks (e.g., 8-oxa-3,5-diazatricyclo systems) and confirm substituent positions.
  • High-resolution mass spectrometry (HRMS): Verify molecular formula (e.g., via ESI-TOF).
  • X-ray crystallography (if feasible): Resolve ambiguities in stereochemistry or ring conformations.
  • IR spectroscopy: Detect functional groups like ketones (C=O) and ethers (C-O-C) .

Advanced: How can computational methods optimize the synthesis and reaction mechanisms?

Answer:
Quantum chemical calculations (e.g., DFT) can model transition states and reaction pathways. For example:

  • Use reaction path search algorithms (e.g., Nudged Elastic Band) to identify energetically favorable pathways for spirocyclic ring formation.
  • AI-driven simulations (e.g., COMSOL Multiphysics) can predict optimal conditions (temperature, solvent polarity) to minimize side products.
  • Combine with machine learning to analyze historical reaction data and suggest novel catalysts or solvents .

Advanced: How should researchers address contradictions in spectroscopic data during characterization?

Answer:
Contradictions may arise from tautomerism, dynamic ring conformations, or impurities. Mitigation strategies include:

  • Variable-temperature NMR to detect conformational equilibria.
  • HPLC purification to isolate intermediates and reduce impurity interference.
  • Cross-validation via complementary techniques (e.g., comparing NMR with X-ray data for stereochemical assignments) .

Advanced: What factorial design approaches are effective for studying reaction parameters?

Answer:
A 2ⁿ factorial design can systematically evaluate variables like temperature, catalyst loading, and solvent ratios. For example:

  • Factors: Temperature (60°C vs. 80°C), catalyst concentration (5 mol% vs. 10 mol%).
  • Response variables: Yield, purity (HPLC area %).
  • ANOVA analysis identifies significant interactions (e.g., high temperature + high catalyst loading may improve yield but reduce selectivity).
  • Response surface methodology (RSM) refines optimal conditions .

Advanced: How to design reactors for scalable synthesis while maintaining yield?

Answer:
For scale-up, consider:

  • Continuous-flow reactors: Improve heat/mass transfer for exothermic steps (e.g., cyclization reactions).
  • Kinetic studies: Determine rate-limiting steps (e.g., using stopped-flow UV-Vis) to optimize residence time.
  • Membrane separation technologies: Purify intermediates in situ, reducing downstream processing .

Methodological: How to integrate experimental and computational data for mechanistic studies?

Answer:

  • Hybrid workflow:
    • Perform DFT calculations to propose reaction intermediates (e.g., oxonium ion formation in benzoxazinone systems).
    • Validate with isotopic labeling experiments (e.g., ¹⁸O tracing) to track oxygen migration.
    • Use kinetic isotope effects (KIE) to confirm rate-determining steps.
  • Feedback loops: Refine computational models using experimental kinetic data .

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